molecular formula C8H22NO+ B12038391 Tetraethylammonium hydrate

Tetraethylammonium hydrate

Cat. No.: B12038391
M. Wt: 148.27 g/mol
InChI Key: LRGJRHZIDJQFCL-UHFFFAOYSA-N
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Description

Tetraethylammonium hydrate is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N·xH₂O. It consists of a tetraethylammonium cation and water molecules. This compound is known for its use in various scientific research applications, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium hydrate can be synthesized through the alkylation of triethylamine with ethyl halides. For instance, the reaction of triethylamine with ethyl chloride produces tetraethylammonium chloride, which can then be converted to the hydrate form by dissolving it in water .

Industrial Production Methods: Industrial production of this compound typically involves the same alkylation process, followed by purification steps to obtain the desired hydrate form. The process may include crystallization and drying to achieve the specific hydration level required .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like fluorine and specific catalysts are used under controlled conditions.

    Substitution: Reagents such as alkyl halides and bases are commonly employed.

Major Products:

    Oxidation: Products may include oxidized organic compounds.

    Substitution: Products often involve substituted organic molecules with altered functional groups.

Mechanism of Action

Tetraethylammonium hydrate exerts its effects by blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, leading to vasodilation. The compound’s positively charged quaternary ammonium structure plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Comparison: Tetraethylammonium hydrate is unique due to its specific hydration level and its ability to act as a phase transfer catalyst. Compared to other quaternary ammonium compounds, it is less lipophilic and more easily crystallized . Its specific interactions with ion channels also make it a valuable tool in biological research .

Properties

Molecular Formula

C8H22NO+

Molecular Weight

148.27 g/mol

IUPAC Name

tetraethylazanium;hydrate

InChI

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;

InChI Key

LRGJRHZIDJQFCL-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC.O

Origin of Product

United States

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